molecular formula C17H27BN2O5 B7953930 N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7953930
M. Wt: 350.2 g/mol
InChI Key: RSONXMFWYXNRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a complex organic compound that features a combination of functional groups, including a nitro group, a methoxy group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming hydrogen bonds or participating in other interactions. The boronate ester can also act as a Lewis acid, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications

Properties

IUPAC Name

N-tert-butyl-5-methoxy-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O5/c1-15(2,3)19-12-10-14(23-8)11(9-13(12)20(21)22)18-24-16(4,5)17(6,7)25-18/h9-10,19H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSONXMFWYXNRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)NC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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